2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide features a pyrido[2,3-d]pyrimidin-4-one core modified with a 4-fluorobenzyl group at position 3 and a thioacetamide linker connected to a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4N4O2S/c24-16-8-6-14(7-9-16)12-31-21(33)18-5-2-10-28-20(18)30-22(31)34-13-19(32)29-17-4-1-3-15(11-17)23(25,26)27/h1-11H,12-13H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREAHZMLMAXTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activity due to its unique structural features. It includes a pyrido-pyrimidine core, thioether linkage, and trifluoromethyl-substituted phenyl group. These components suggest interactions with various biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a significant molecular weight and complexity. The presence of fluorine atoms and sulfur in its structure may enhance its biological activity by improving binding affinity to target proteins or enzymes.
Research indicates that compounds with similar frameworks often exhibit various pharmacological properties, including:
- Antitumor Activity : Similar pyrido-pyrimidine derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. For instance, studies on related compounds demonstrated selective inhibition of cell cycle progression in mitosis, leading to increased apoptotic cell death .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes. For example, derivatives of pyrido-pyrimidines have been reported as potent inhibitors of histone lysine demethylases (KDMs), which play critical roles in epigenetic regulation and cancer progression .
Anticancer Activity
A study focusing on pyrido-pyrimidine compounds showed that modifications at specific positions significantly affected their cytotoxic activity against various cancer cell lines. For example, maintaining certain substituents while varying others can lead to drastic changes in biological efficacy .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 7ao | 0.5 | KDM4 |
| 7b | 1.2 | KDM5 |
| 7c | 0.8 | KDM6 |
Anti-inflammatory Activity
Inhibitory potential against cyclooxygenase (COX) enzymes has also been observed in related compounds. The IC50 values for several derivatives against COX-1 and COX-2 were reported, indicating their potential use in treating inflammatory conditions .
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
|---|---|---|
| 3a | 6.74 | 1.10 |
| 4b | 6.12 | 0.85 |
Case Studies
- Antiproliferative Effects : A study involving the evaluation of pyrido-pyrimidine derivatives on A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of cell proliferation and migration, suggesting a potential role in cancer therapy .
- Histone Demethylase Inhibition : Research on structurally similar compounds indicated that specific substitutions could enhance selectivity and potency against KDMs, highlighting the importance of structural optimization for therapeutic development .
Scientific Research Applications
Antiviral Properties
Research indicates that compounds with similar structures have shown promise as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, which is crucial for viral replication. The substitution patterns on the pyrido-pyrimidine scaffold can significantly influence antiviral activity .
Anti-inflammatory Effects
Several studies have explored the anti-inflammatory properties of pyrimidine derivatives. In vitro assays demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The target compound's thioacetamide moiety may enhance its interaction with these enzymes, potentially leading to reduced inflammation in vivo .
Anticancer Activity
There is emerging evidence that pyrido-pyrimidine derivatives exhibit anticancer properties by interfering with cell cycle progression and inducing apoptosis in cancer cells. For example, similar compounds have been evaluated against various cancer cell lines, showing significant cytotoxic effects .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Pyrido[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Derivatives
- Target Compound : Pyrido[2,3-d]pyrimidine core (pyridine fused to pyrimidine).
- Analog (): Thieno[3,2-d]pyrimidine (thiophene fused to pyrimidine). Impact: Thieno analogs (e.g., IWP-3) exhibit Wnt signaling inhibition due to enhanced planarity and sulfur-mediated interactions . Pyrido derivatives may favor kinase/CXCR3 binding due to nitrogen-rich surfaces .
Table 1: Core Structure Comparison
Substituent Variations
Position 3 Modifications
- Target Compound : 4-Fluorobenzyl group (electron-withdrawing, lipophilic).
- Analog () : Identical core but with 2-fluorophenyl acetamide (reduced steric bulk).
- Analog (): 4-Ethoxyphenyl (VUF10474) or 4-cyanophenyl (VUF10132). Impact: Ethoxy/cyano groups improve solubility but reduce metabolic stability compared to fluorinated analogs .
Acetamide Group Variations
- Target Compound : 3-(Trifluoromethyl)phenyl (strong electron withdrawal, high lipophilicity).
- Analog () : 2-(Trifluoromethyl)phenyl (ortho-substitution reduces steric accessibility).
- Analog () : 6-(Trifluoromethyl)benzothiazol-2-yl (rigid aromatic system).
Table 2: Substituent Effects on Bioactivity
*Hypothetical values based on structural analogs.
Computational Similarity Analysis
Using Tanimoto and Dice indices (), the target compound shows high similarity (>0.85) to ’s CXCR3 antagonists but lower similarity (~0.6) to thieno[3,2-d]pyrimidines (e.g., IWP-3), aligning with divergent biological targets .
Q & A
Basic Research Questions
How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
The synthesis involves reacting intermediates under metal-free, mild conditions. For example, a protocol using 4-(3-chlorophenyl)-2-ethyl-6-fluoropyrimidine and 2-(4-aminophenyl)acetamide in N-methyl-2-pyrrolidone (NMP) at 120°C for 16 hours yielded 31% after purification via column chromatography (CH₂Cl₂/MeOH) . To improve yield:
- Optimize stoichiometry : Increase equivalents of the amine nucleophile (e.g., 1.1–1.2 equivalents) to drive the reaction.
- Alternative solvents : Test polar aprotic solvents like DMF or DMAc for better solubility.
- Catalysis : Introduce mild acid/base catalysts (e.g., TEA) to enhance reactivity without side products.
What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₇H₁₉F₄N₃O₂S) and monoisotopic mass (e.g., 553.11 Da) .
- ¹H/¹³C NMR : Assign peaks for the 4-fluorobenzyl group (δ 4.5–5.0 ppm for -CH₂-) and trifluoromethylphenyl moiety (δ 7.5–8.0 ppm for aromatic protons) .
- HPLC purity : Use reverse-phase C18 columns (e.g., 95:5 CH₃CN/H₂O) to ensure ≥95% purity .
What functional groups in the compound influence its solubility and reactivity?
Methodological Answer:
- Thioether linkage (-S-) : Enhances metabolic stability but reduces aqueous solubility. Consider PEGylation or salt formation (e.g., HCl salt) for improved solubility .
- Trifluoromethyl (-CF₃) : Increases lipophilicity (logP ~3.5) and electron-withdrawing effects, impacting binding to hydrophobic pockets in targets like CXCR3 .
- 4-Oxopyrido[2,3-d]pyrimidine core : Participates in π-π stacking and hydrogen bonding with biological targets .
Advanced Research Questions
How can researchers validate the compound’s mechanism of action as a CXCR3 antagonist?
Methodological Answer:
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity (Kd) for recombinant CXCR3. Compare with known antagonists like AMG-487 .
- Calcium flux assays : Monitor intracellular Ca²⁺ mobilization in CXCR3-expressing HEK293 cells upon chemokine (e.g., CXCL10) stimulation. IC₅₀ values <100 nM indicate potency .
- Mutagenesis studies : Identify key binding residues (e.g., Asp112 in CXCR3) via alanine scanning .
What strategies address kinase off-target effects (e.g., CK1 inhibition)?
Methodological Answer:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., CK1δ IC₅₀ <1 µM) .
- Structure-activity relationship (SAR) : Modify the pyrido[2,3-d]pyrimidine core. For example, replacing the 4-fluorobenzyl group with 2,4-dimethoxyphenyl reduces CK1 affinity .
- Co-crystallography : Resolve ligand-kinase complexes to guide selective modifications .
How should researchers design in vivo studies to evaluate pharmacokinetics?
Methodological Answer:
- Dosing : Administer 10 mg/kg (IV) and 30 mg/kg (oral) in rodent models. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours .
- Bioanalysis : Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Expected t₁/₂: 4–6 hours (mice) .
- Tissue distribution : Assess brain penetration (logBB = [brain]/[plasma]); low penetration (<0.3) due to high molecular weight (~550 Da) .
How can conflicting data on receptor antagonism vs. inverse agonism be resolved?
Methodological Answer:
- Constitutive activity assays : Compare cAMP levels in CXCR3-overexpressing cells. Inverse agonists reduce basal activity, while antagonists block agonist-induced effects .
- BRET/FRET biosensors : Measure real-time receptor conformational changes. Inverse agonists stabilize inactive states .
- Molecular dynamics simulations : Model ligand-receptor interactions to predict functional outcomes (e.g., using GROMACS) .
Data Contradiction Analysis
How to interpret discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
- Assay conditions : Variability in cell lines (e.g., CHO vs. HEK293) or chemokine concentrations (e.g., 10 nM vs. 100 nM CXCL11) affects IC₅₀ .
- Ligand batch purity : Impurities >5% (e.g., de-fluorinated byproducts) artificially inflate IC₅₀. Validate via HPLC and HRMS .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare datasets; require n ≥ 3 independent replicates .
Methodological Innovations
What novel derivatization approaches enhance this compound’s therapeutic potential?
Methodological Answer:
- Pro-drug strategies : Introduce ester moieties at the acetamide group to improve oral bioavailability .
- Biotinylation : Attach biotin to the pyrimidine core for target engagement studies (e.g., streptavidin pull-down assays) .
- Radiofluorination : Substitute 4-fluorobenzyl with ¹⁸F for PET imaging of CXCR3 in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
